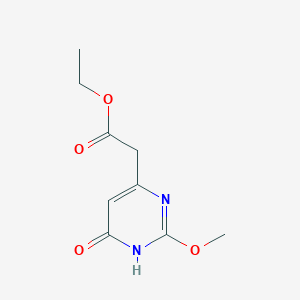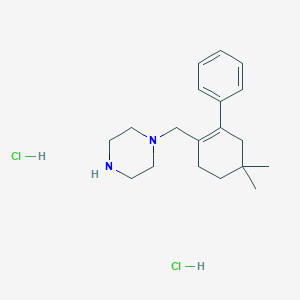
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine atom on the indole ring, as well as an octadec-9-enoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.
Esterification: The brominated and chlorinated indole is then reacted with octadec-9-enoic acid in the presence of a suitable catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include Lewis acids and transition metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of bromine and chlorine atoms makes it a useful tool for investigating halogen bonding in biological systems.
Medicine
In medicine, this compound has potential applications as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its indole structure provides vibrant colors, making it suitable for use in various coloring applications.
Wirkmechanismus
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the indole ring facilitate halogen bonding with target proteins, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes, making the compound effective in various biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Employed in histochemistry and bacteriology as a substrate for beta-galactosidase.
5-bromo-4-chloro-3-hydroxyindole: Known for its role as a chromogenic compound in biochemical assays.
Uniqueness
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is unique due to its octadec-9-enoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications that require membrane permeability.
Eigenschaften
Molekularformel |
C26H37BrClNO2 |
|---|---|
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate |
InChI |
InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3 |
InChI-Schlüssel |
AQHJSWILJUIBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


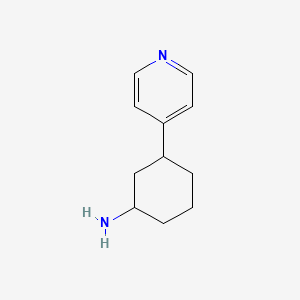
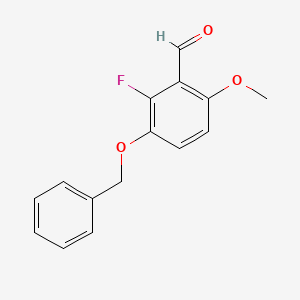
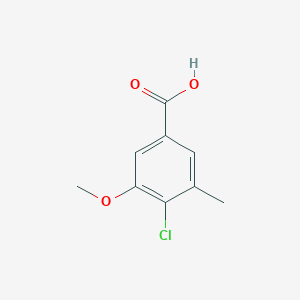
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)
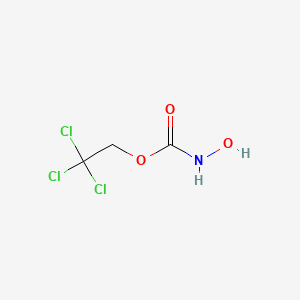

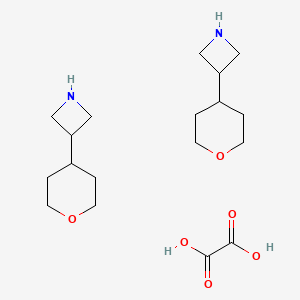

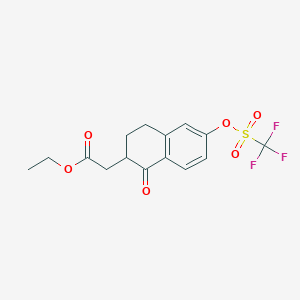
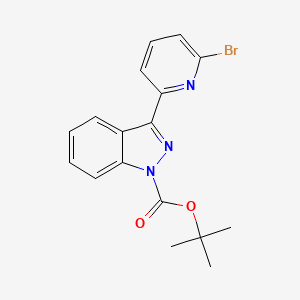
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
